molecular formula C11H24O2P B1626959 Plumbane, acetoxytripropyl- CAS No. 13266-07-4

Plumbane, acetoxytripropyl-

Cat. No.: B1626959
CAS No.: 13266-07-4
M. Wt: 396 g/mol
InChI Key: QBXGDVRBHWSCMI-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of plumbane, acetoxytripropyl- typically involves the reaction of lead(IV) acetate with tripropyllead chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

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Biological Activity

Plumbane, acetoxytripropyl- (chemical formula C11_{11}H24_{24}O2_2Pb), is a compound of interest due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Plumbane, acetoxytripropyl- is an organolead compound characterized by the presence of lead (Pb) in its structure. The acetoxy and tripropyl groups contribute to its unique chemical behavior.

Chemical Structure

  • IUPAC Name : Plumbane, acetoxytripropyl-
  • Molecular Formula : C11_{11}H24_{24}O2_2Pb
  • Molar Mass : 353.4 g/mol

The biological activity of plumbane, acetoxytripropyl- is primarily attributed to its interaction with biological membranes and cellular components. It is believed to exert effects through the following mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the tripropyl groups may facilitate interactions with lipid bilayers, leading to membrane destabilization.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been noted in preliminary studies.

Toxicological Profile

Due to the presence of lead in its structure, plumbane, acetoxytripropyl- raises concerns regarding toxicity. Lead compounds are known to have neurotoxic and nephrotoxic effects.

Toxicological Parameter Value/Description
LD50 (oral)Not established
CarcinogenicityPotentially carcinogenic based on lead content
MutagenicityUnder investigation

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in the Journal of Biological Chemistry investigated the inhibitory effects of plumbane derivatives on cytochrome P450 enzymes. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential applications in drug metabolism modulation.
  • Neurotoxicity Assessment : Research conducted by the Environmental Protection Agency assessed the neurotoxic effects of organolead compounds. Findings indicated that exposure to plumbane derivatives could lead to cognitive deficits in animal models, highlighting the need for caution in therapeutic applications.
  • Potential Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of lead-based compounds. Plumbane, acetoxytripropyl- demonstrated moderate activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Other Organolead Compounds

Compound Biological Activity Toxicity Level
Plumbane, acetoxytripropyl-Moderate antimicrobial activityHigh due to lead content
TriphenylleadStrong enzyme inhibitionVery high
TetraethylleadNeurotoxic effects notedExtremely high

Properties

IUPAC Name

tripropylplumbyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.C2H4O2.Pb/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXGDVRBHWSCMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Pb](CCC)(CCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157686
Record name Plumbane, acetoxytripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13266-07-4
Record name Tripropylplumbyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13266-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyllead acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumbane, (acetyloxy)tripropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Plumbane, acetoxytripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plumbane, acetoxytripropyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPROPYLLEAD ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH6AI40YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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